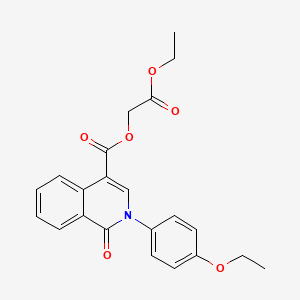

2-Ethoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl) 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-3-27-16-11-9-15(10-12-16)23-13-19(22(26)29-14-20(24)28-4-2)17-7-5-6-8-18(17)21(23)25/h5-13H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYCFTYZPZXWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with notable biological activities, primarily attributed to its isoquinoline framework. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents due to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H21NO6, with a molecular weight of approximately 395.4 g/mol. The compound features an isoquinoline core, which is significant in drug development due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H21NO6 |

| Molecular Weight | 395.4 g/mol |

| CAS Number | 1029747-87-2 |

Biological Activity

Research indicates that isoquinoline derivatives exhibit a range of biological activities, including antibacterial , antifungal , and anti-inflammatory effects. The specific biological activities of this compound have been evaluated in various studies:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. In studies involving esophageal squamous cell carcinoma (ESCC), compounds structurally related to this isoquinoline derivative demonstrated IC50 values around 10 μM, indicating effective antiproliferative properties against cancer cell lines .

- A structure-activity relationship (SAR) analysis revealed that slight modifications in the chemical structure can significantly alter the biological activity, suggesting potential pathways for optimization in drug design.

- Antimicrobial Properties :

-

Mechanism of Action :

- The interaction studies have highlighted the compound's ability to form hydrogen bonds and engage in π–π interactions with biological targets, enhancing its stability and activity within biological systems.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

Study on Anticancer Activity

A systematic approach was taken to synthesize novel compounds based on the isoquinoline structure for treating ESCC. The synthesized analogs were tested against various cancer cell lines, revealing significant anti-proliferative effects. Notably, some analogs exhibited IC50 values as low as 10 μM .

Structure-Activity Relationship Analysis

A detailed SAR study was conducted on a series of isoquinoline derivatives, highlighting how modifications to functional groups can enhance or diminish biological activity. This research emphasized the importance of specific substituents in achieving desired therapeutic effects .

Scientific Research Applications

Research indicates that this compound exhibits significant anti-cancer and anti-proliferative properties. The mechanisms underlying these activities include:

- Autophagy Modulation : Influences cellular degradation pathways that are crucial for maintaining cellular homeostasis.

- Apoptosis Induction : Triggers programmed cell death in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as BAX and cleaved caspases.

Case Study 1: Anti-Cancer Activity in Esophageal Squamous Cell Carcinoma (ESCC)

A systematic screening involving 55 analogues based on the 2-oxo-1,2-dihydroquinoline scaffold revealed that this compound exhibited promising anti-cancer activity. The study reported:

- IC50 Values : Approximately 10 µM against ESCC cell lines, indicating effective cytotoxicity.

The proposed mechanisms for its anti-cancer effects include modulation of autophagy and induction of apoptosis, making it a candidate for further development in cancer therapeutics.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that minor modifications to the chemical structure could significantly alter biological activity. This emphasizes the importance of chemical optimization in drug development, allowing for the enhancement of therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.